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molecular formula C11H11F3O3 B578346 Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate CAS No. 1206550-93-7

Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate

Cat. No. B578346
M. Wt: 248.201
InChI Key: BRGSHFKABBJCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324249B2

Procedure details

Sulfuric acid (0.484 ml, 9.08 mmol) was added dropwise to a solution of 2-(4-(trifluoromethoxy)phenyl)acetic acid (2.0 g, 9.08 mmol) in ethanol (20 ml), and heated under reflux for 5 hours. The reaction mixture was concentrated in vacuo, diluted with ethyl acetate (100 ml), washed with saturated NaHCO3 solution and brine, dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by column chromatography (ethyl acetate/hexane: 0/100 to 20/80) to give ethyl 2-(4-(trifluoromethoxy)phenyl)acetate (2.06 g, yield 91%) as yellow oil.
Quantity
0.484 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]([F:20])([F:19])[O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[CH:11][CH:10]=1.[CH2:21](O)[CH3:22]>>[F:6][C:7]([F:19])([F:20])[O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][C:16]([O:18][CH2:21][CH3:22])=[O:17])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0.484 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
2 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)CC(=O)O)(F)F
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (100 ml)
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (ethyl acetate/hexane: 0/100 to 20/80)

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)CC(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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